REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3](Cl)=[O:4].[N:6]1([C:12]2[N:17]=[CH:16][CH:15]=[CH:14][N:13]=2)[CH2:11][CH2:10][NH:9][CH2:8][CH2:7]1.C(N(CC)CC)C.O>ClCCl>[Cl:1][CH2:2][C:3]([N:9]1[CH2:10][CH2:11][N:6]([C:12]2[N:13]=[CH:14][CH:15]=[CH:16][N:17]=2)[CH2:7][CH2:8]1)=[O:4]
|
Name
|
|
Quantity
|
1.16 mL
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
N1(CCNCC1)C1=NC=CC=N1
|
Name
|
|
Quantity
|
5.09 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 30 min at RT
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
is extracted twice with methylene chloride (50 ml)
|
Type
|
WASH
|
Details
|
The organic phase is washed with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Drying of the organic phase over sodium sulphate, filtration, concentration under reduced pressure and silica gel chromatography (mobile phase: cyclohexane/ethyl acetate=10:1 to 1:1)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
ClCC(=O)N1CCN(CC1)C1=NC=CC=N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.05 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 69.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |